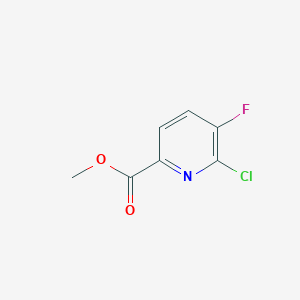

Methyl 6-chloro-5-fluoropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGCVVSRZHFYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 6-chloro-5-fluoropicolinate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 6-chloro-5-fluoropicolinate

This guide provides an in-depth analysis of this compound, a halogenated pyridine derivative of significant interest in agrochemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causal relationships between the molecule's structure and its chemical behavior, offering field-proven insights into its reactivity, synthesis, and application.

Molecular Structure and Physicochemical Properties

This compound (CAS 1214337-05-9) is a substituted pyridine-2-carboxylate.[1] The strategic placement of three distinct functional groups—a chloro group at the 6-position, a fluoro group at the 5-position, and a methyl ester at the 2-position—creates a unique electronic and steric environment that dictates its chemical properties and biological activity.

The pyridine nitrogen, along with the electron-withdrawing chloro and fluoro substituents, renders the aromatic ring electron-deficient. This electronic characteristic is a cornerstone of its reactivity profile, particularly its susceptibility to nucleophilic aromatic substitution.[2] The presence of both chlorine and fluorine is a common motif in modern agrochemicals and pharmaceuticals, often enhancing metabolic stability and binding affinity.[1][2]

Caption: Generalized SNAr mechanism at the C6 position.

3.2 Hydrolysis

Like most esters, the methyl ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloro-5-fluoropicolinic acid. [2]This transformation is often a necessary step in drug development, as the carboxylic acid may be the biologically active form of the molecule or a handle for further derivatization (e.g., amide coupling). [2]Anhydrous storage conditions are recommended to prevent premature hydrolysis. [2]

Synthesis Pathway

The synthesis of this compound typically originates from commercially available picolinic acid or substituted pyridine precursors. A generalized, logical pathway involves sequential halogenation and final esterification.

Caption: Generalized workflow for the synthesis of the title compound.

This multi-step process allows for controlled introduction of the functional groups. [1]The specific choice of halogenating agents and reaction conditions is critical to control regioselectivity and maximize yield. For example, related syntheses of fluorinated picolinates have employed diazotization of an aminopicolinate with fluoroboric acid. [5]

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable compound in two major research areas.

-

Agrochemicals: It is primarily investigated and used as a herbicide. [1]Its mechanism of action involves the inhibition of critical enzymes essential for plant growth. [1]The halogenated picolinate scaffold is a well-established pharmacophore for herbicides targeting acetolactate synthase (ALS), a key enzyme in the branched-chain amino acid synthesis pathway in plants. [2]* Medicinal Chemistry: In drug discovery, it serves as a versatile intermediate. [1]The halogenated pyridine core is considered a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets. [2]It is used as a starting material for synthesizing more complex molecules with potential therapeutic activity, such as kinase inhibitors or novel antibacterial agents that may function via mechanisms like DNA gyrase inhibition. [2]The ester can also act as a prodrug, which may be hydrolyzed in vivo to release the active carboxylic acid. [2]

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally similar compounds. The user must obtain and consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

-

Hazards: Based on analogous compounds, this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation. [3][4]* Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3]* Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Keep away from heat, sparks, and open flames. [3][5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [3]Due to its susceptibility to hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [2]

Representative Experimental Protocol: Nucleophilic Substitution with Piperidine

This protocol provides a self-validating, step-by-step methodology for a representative SNAr reaction, a common use for this intermediate.

Objective: To synthesize Methyl 5-fluoro-6-(piperidin-1-yl)picolinate.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Purification - Wash: Combine the organic layers and wash sequentially with water (twice) and then with brine (once). This removes residual DMF and inorganic salts.

-

Purification - Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to isolate the pure product.

-

Characterization: Confirm the structure of the product using NMR and Mass Spectrometry.

This detailed protocol ensures reproducibility and includes a clear validation step (TLC monitoring) to confirm reaction completion before proceeding to workup.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Chevron. (2023, July 26). Safety Data Sheet. Available at: [Link]

-

American Chemical Society Publications. (2019, August 5). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of methyl 5-fluoropicolinate. Available at: [Link]

-

PubChem. (n.d.). Methyl 6-chloropicolinate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-5-fluoropicolinate

Introduction

Methyl 6-chloro-5-fluoropicolinate is a key chemical intermediate with significant applications in the agrochemical and pharmaceutical industries.[1][2] Its unique substitution pattern on the pyridine ring, featuring both chlorine and fluorine atoms, imparts distinct biological properties.[1] This compound is particularly notable for its role as a precursor in the synthesis of novel herbicides and as a privileged scaffold in medicinal chemistry for developing new therapeutic agents.[1][2]

This guide provides a comprehensive overview of the synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind various synthetic routes, offer detailed experimental protocols, and explore the mechanistic underpinnings of the key chemical transformations.

Strategic Synthesis Approaches

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and considerations of regioselectivity and overall yield. Generally, the synthesis involves the construction of the substituted picolinic acid core followed by esterification.

A common strategy involves the halogenation of a pre-existing picolinate derivative.[1] Alternatively, a "bottom-up" approach can be employed, starting from a simpler pyridine derivative and introducing the necessary functional groups in a stepwise manner. One of the more advanced and efficient methods involves a halogen exchange (Halex) reaction on a polychlorinated pyridine precursor.[3][4][5]

Key Synthetic Pathways Overview

Caption: High-level overview of synthetic strategies for this compound.

Detailed Synthetic Route: Halex Reaction Approach

A particularly effective method for synthesizing related 6-aryl-5-fluoropicolinate herbicides utilizes a halogen exchange (Halex) reaction on tetrachloropicolinonitrile.[3][4][5][6] This approach offers a versatile entry point to various substituted fluoropicolinates. While the direct synthesis of this compound via this exact route is not explicitly detailed in the provided results, the principles can be adapted. The key is the regioselective exchange of chlorine atoms for fluorine atoms.

The Halex reaction is a powerful tool in organofluorine chemistry, allowing for the introduction of fluorine atoms into aromatic and heteroaromatic rings.[7] The reaction is typically driven by the use of an alkali metal fluoride, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[5][6]

Proposed Synthetic Scheme

Caption: Proposed synthetic workflow utilizing a Halex reaction.

Experimental Protocol: Synthesis of 6-chloro-5-fluoropicolinic acid

This protocol outlines the hydrolysis of a precursor ester to the carboxylic acid, a key intermediate.

Materials:

-

This compound (or related ester)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) or 5% Methanol in Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in a mixture of THF and water (e.g., 6:1 v/v).[8]

-

Add lithium hydroxide monohydrate to the solution.[8]

-

Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[8]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.[8]

-

Add deionized water to dissolve the residue.[8]

-

Slowly acidify the solution to a pH of 1-2 by the dropwise addition of 1N HCl.[8]

-

Extract the aqueous layer with a suitable organic solvent, such as 5% methanol in dichloromethane.[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the 6-chloro-5-fluoropicolinic acid product.[8]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₅ClFNO₂ | 189.57 | 1214337-05-9 |

| 6-chloro-5-fluoropicolinic acid | C₆H₃ClFNO₂ | 175.55 | 860296-24-8 |

Alternative Synthetic Strategies

Sandmeyer Reaction

The Sandmeyer reaction provides a classic method for the introduction of halides and other functional groups onto an aromatic ring via a diazonium salt intermediate.[9][10][11] This reaction could be employed starting from an appropriately substituted aminopicolinic acid derivative.

Conceptual Workflow:

-

Diazotization: An amino-substituted picolinic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[12][13]

-

Halogenation: The diazonium salt is then treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.[9][13]

Caption: Conceptual workflow for a Sandmeyer reaction approach.

Direct Halogenation and Esterification

A more straightforward, though potentially less regioselective, approach involves the direct halogenation of a picolinic acid derivative, followed by esterification.[1]

General Steps:

-

Halogenation: A suitable picolinic acid precursor is subjected to chlorination and fluorination using appropriate halogenating agents under controlled conditions.[1]

-

Esterification: The resulting 6-chloro-5-fluoropicolinic acid is then esterified with methanol, typically under acidic conditions, to yield the final product.[1]

Applications and Significance

The halogenated pyridine core of this compound is a privileged scaffold in medicinal chemistry and agrochemical development.[2]

-

Agrochemicals: This compound serves as a crucial intermediate for the synthesis of modern herbicides.[1][2] The presence of both chlorine and fluorine atoms enhances its biological activity against a variety of weeds.[1]

-

Pharmaceuticals: In drug discovery, this scaffold can be found in molecules targeting a range of biological pathways. For instance, similar structures have been incorporated into antibacterial agents and kinase inhibitors.[2] The ester moiety can also function as a prodrug to enhance the bioavailability of carboxylic acid-based drugs.[2]

Conclusion

The synthesis of this compound is a critical process for the agrochemical and pharmaceutical industries. While several synthetic routes are viable, the choice of a specific pathway will be dictated by factors such as starting material availability, scalability, and desired purity. The Halex reaction on polychlorinated precursors represents a modern and efficient approach, while traditional methods like the Sandmeyer reaction and direct halogenation remain valuable tools in the synthetic chemist's arsenal. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving a successful and efficient synthesis of this important chemical intermediate.

References

-

Figshare. (2019, August 5). Synthesis of 6‑Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. [Link]

-

ACS Publications. (2019, August 5). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. [Link]

-

ACS Publications. (2019, August 5). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile | Organic Process Research & Development. [Link]

-

ResearchGate. Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile | Request PDF. [Link]

- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

-

Wikipedia. Sandmeyer reaction. [Link]

-

NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- ChemScene. *884494-76-2 | 6-Chloro-3-fluorop

Sources

- 1. Buy this compound | 1214337-05-9 [smolecule.com]

- 2. Methyl 6-chloro-3-fluoropicolinate () for sale [vulcanchem.com]

- 3. Collection - Synthesis of 6âAryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile - Organic Process Research & Development - Figshare [figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 6-Chloro-5-fluoro-pyridine-2-carboxylic acid | 860296-24-8 [chemicalbook.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Methyl 6-chloro-5-fluoropicolinate (CAS: 1214337-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-fluoropicolinate is a halogenated pyridine derivative that has garnered significant interest within the fields of agrochemical research and medicinal chemistry. Its unique substitution pattern on the pyridine ring, featuring both chloro and fluoro moieties, imparts distinct chemical reactivity and biological activity.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, with a focus on its role as a key building block in the development of novel bioactive molecules.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a pyridine ring functionalized with a methyl ester at the 2-position, a chloro group at the 6-position, and a fluoro group at the 5-position. This specific arrangement of substituents is crucial to its chemical behavior and biological efficacy.

| Property | Value | Source |

| CAS Number | 1214337-05-9 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| IUPAC Name | methyl 6-chloro-5-fluoropyridine-2-carboxylate | [1] |

| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)F)Cl | [1] |

| InChI Key | LZGCVVSRZHFYPF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a suitable picolinic acid precursor. The following protocol outlines a representative and efficient pathway.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Part 1: Synthesis of 6-chloro-5-fluoropicolinic acid

The synthesis of the carboxylic acid precursor is a critical first step. While multiple routes exist, a common starting material is 2,3,6-trichloropyridine.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,3,6-trichloropyridine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The rationale for this step is the regioselective lithiation at the 2-position, which is activated by the adjacent nitrogen atom.

-

Carboxylation: Gaseous carbon dioxide (CO₂), dried by passing through a sulfuric acid trap, is bubbled through the reaction mixture for 1-2 hours while maintaining the low temperature. This introduces the carboxylic acid functionality.

-

Workup: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with concentrated hydrochloric acid (HCl) to precipitate the crude 6-chloro-5-fluoropicolinic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Fischer Esterification to this compound

The final step is the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and efficient method for this transformation.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with 6-chloro-5-fluoropicolinic acid and an excess of methanol, which serves as both the reactant and the solvent.[2]

-

Catalysis: A catalytic amount of concentrated sulfuric acid (H₂SO₄) is carefully added to the mixture.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The use of excess methanol and the removal of water (a byproduct) drive the equilibrium towards the formation of the ester.[3]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization to obtain a high-purity product.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected NMR signals can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

-

Methyl Protons (-OCH₃): A singlet is expected in the range of 3.8-4.0 ppm.

-

Pyridine Ring Protons: Two doublets are anticipated in the aromatic region (7.5-8.5 ppm), corresponding to the protons at the 3- and 4-positions of the pyridine ring. The coupling between these protons (J-coupling) would be observable.

¹³C NMR Spectroscopy (Predicted)

-

Methyl Carbon (-OCH₃): A signal is expected around 52-55 ppm.

-

Pyridine Ring Carbons: Five distinct signals are expected in the range of 110-160 ppm. The carbons directly bonded to the electronegative halogen atoms (C5 and C6) and the nitrogen atom will have characteristic chemical shifts. The carbonyl carbon of the ester group will appear further downfield, typically in the range of 160-170 ppm.

Applications in Research and Development

Agrochemicals

This compound serves as a valuable intermediate in the synthesis of novel herbicides.[1] The picolinate class of herbicides are known to act as synthetic auxins, a type of plant growth regulator. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death. The specific halogenation pattern of this molecule can influence its herbicidal activity, selectivity, and environmental persistence.

Diagram of Auxin Herbicide Action

Caption: Mechanism of action for picolinate herbicides.

Pharmaceutical and Medicinal Chemistry

Halogenated pyridines are crucial building blocks in drug discovery, and this compound is no exception. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity makes it a versatile scaffold for the synthesis of libraries of compounds for screening against various biological targets. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final drug candidate.

Conclusion

This compound is a key chemical intermediate with significant potential in both the agrochemical and pharmaceutical industries. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The unique combination of reactive sites on its halogenated pyridine core makes it an attractive starting material for the development of new herbicides and therapeutic agents. Further research into the derivatization of this molecule is likely to yield novel compounds with valuable biological activities.

References

-

PubMed. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

- Synfacts. Synthesis of Halauxifen Methyl. 2020;16(01):0009.

-

OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

-

PrepChem. Preparation of methyl 5-fluoropicolinate. Available from: [Link]

- Google Patents. Methylation of pyridines.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

ScholarWorks@UARK. Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Available from: [Link]

-

Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

PubChem. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. Available from: [Link]

-

YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Available from: [Link]

-

PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

-

OSTI.gov. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article). Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

YouTube. Fischer Esterification | Mechanism + Easy TRICK!. Available from: [Link]

- Google Patents. Process for the synthesis of 3-methyl-pyridine.

- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Oregon State University. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

- Google Patents. Preparation of 2-chloro-5-methylpyridine.

Sources

Structure of Methyl 6-chloro-5-fluoropicolinate

An In-Depth Technical Guide to Methyl 6-chloro-5-fluoropicolinate: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

Abstract

This compound is a halogenated pyridine derivative that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring a reactive chlorine atom, a modulating fluorine atom, and an ester functional group, makes it a valuable building block in both agrochemical development and pharmaceutical drug discovery. This guide provides an in-depth analysis of its molecular structure, details robust methods for its synthesis and characterization, and explores its applications, focusing on its role as a synthetic auxin herbicide and as a precursor for advanced therapeutic agents.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine ring is a foundational scaffold in medicinal and agricultural chemistry.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing water solubility and enabling critical interactions with biological targets.[2] The strategic placement of halogen atoms onto this ring further modulates the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Fluorine, in particular, can block metabolic oxidation sites and improve bioavailability, while chlorine provides a reactive handle for further chemical modification through cross-coupling reactions.[3][5] this compound embodies these strategic advantages, positioning it as a key starting material for researchers aiming to develop novel, high-value compounds.

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by a pyridine ring substituted at the 2-position with a methyl carboxylate group, at the 5-position with a fluorine atom, and at the 6-position with a chlorine atom. This specific arrangement dictates its reactivity and utility.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | methyl 6-chloro-5-fluoropyridine-2-carboxylate | N/A |

| CAS Number | 1214337-05-9 | [6] |

| Molecular Formula | C₇H₅ClFNO₂ | [7] |

| Molecular Weight | 189.57 g/mol | [7] |

| SMILES | COC(=O)C1=NC(=C(C=C1)F)Cl | [7] |

| InChIKey | LZGCVVSRZHFYPF-UHFFFAOYSA-N | [7] |

| Appearance | White to off-white solid (typical) | N/A |

| Melting Point | Not publicly available; requires experimental determination. | N/A |

| Boiling Point | Not publicly available; requires experimental determination. | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). | N/A |

Synthesis and Chemical Reactivity

The synthesis of this compound leverages established principles of heterocyclic chemistry, often starting from more common pyridine precursors. A general and logical synthetic strategy involves the introduction of the halogen and ester functionalities onto the pyridine core.

Conceptual Synthesis Workflow

The rationale behind a multi-step synthesis is to introduce functional groups in a sequence that avoids unwanted side reactions and maximizes yield. A common approach begins with a pre-functionalized pyridine, followed by halogenation and esterification. Halogen exchange (Halex) reactions are particularly powerful for producing fluorinated aromatics.[8]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1214337-05-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties and Analysis of Methyl 6-chloro-5-fluoropicolinate

Executive Summary: Methyl 6-chloro-5-fluoropicolinate is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its structural motifs are common in biologically active compounds, making it a crucial intermediate in the synthesis of novel herbicides and potential drug candidates.[1] This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, and details the essential analytical protocols required for its unambiguous identification, structural elucidation, and purity assessment. The methodologies outlined herein are designed for researchers, chemists, and quality control professionals engaged in drug discovery and development.

Compound Identification and Core Properties

Precise identification is the foundation of all subsequent research and development. This compound is a distinct chemical entity with the key identifiers and properties summarized below.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1214337-05-9 | [1][2][3][4] |

| IUPAC Name | methyl 6-chloro-5-fluoropyridine-2-carboxylate | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1][2][3] |

| SMILES | COC(=O)C1=NC(=C(C=C1)F)Cl | [1] |

| InChIKey | LZGCVVSRZHFYPF-UHFFFAOYSA-N | [1] |

The cornerstone of this guide, the molecular weight, is derived directly from the molecular formula. The calculation is based on the atomic weights of its constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), Chlorine (≈35.453 u), Fluorine (≈18.998 u), Nitrogen (≈14.007 u), and Oxygen (≈15.999 u).

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 189.57 g/mol | [1][2][3][4] |

| Appearance | Off-white solid (typical) | |

| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature, Sealed in dry | [2][3][4] |

Molecular Structure and Mechanistic Insights

The specific arrangement of atoms and functional groups in this compound dictates its reactivity and biological activity. The pyridine ring is substituted at three key positions: a methyl ester at C2, a fluorine atom at C5, and a chlorine atom at C6.

The presence of both chlorine and fluorine atoms significantly influences the molecule's electronic properties and stability, enhancing its biological efficacy in applications like herbicides.[1] The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a reactive handle for synthetic chemists to introduce further complexity and generate diverse molecular libraries.[1] The ester group can be hydrolyzed to the corresponding carboxylic acid, a common step in the synthesis of active pharmaceutical ingredients.[1]

Caption: Annotated structure of this compound.

Synthesis and Derivatization Workflow

The synthesis of this compound typically follows a logical pathway common for pyridine-based compounds, starting from picolinic acid precursors. This strategic approach allows for the controlled introduction of functional groups.

Caption: General synthetic and derivatization workflow.

This synthetic versatility is paramount for its role as a building block. The reactive sites allow for its incorporation into larger, more complex molecules, which is a key strategy in drug discovery and the development of new agrochemicals.[1]

Analytical Characterization Protocols

A multi-technique approach is essential for the unambiguous characterization of this compound, ensuring identity, structure, and purity.[5][6]

Molecular Weight and Identity Verification by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for verifying the molecular weight of volatile and semi-volatile compounds.[5] The gas chromatograph separates the analyte from impurities, and the mass spectrometer provides a mass-to-charge ratio (m/z) that directly corresponds to the molecular weight, along with a characteristic fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a volatile solvent like dichloromethane or ethyl acetate. Dilute to a final concentration of ~50 µg/mL.

-

Instrumentation (Example Conditions):

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Inlet: Split/Splitless injector at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35 - 350 m/z.

-

-

Data Analysis (Self-Validation):

-

Confirm the retention time of the main peak.

-

Analyze the mass spectrum for the molecular ion peak [M]⁺. For C₇H₅ClFNO₂, the expected monoisotopic mass is ~189.00 g/mol .

-

Crucially, verify the isotopic pattern for the presence of one chlorine atom. Expect to see a peak at [M+2]⁺ with an intensity approximately one-third (≈32%) of the molecular ion peak. This isotopic signature is a key validation point.

-

Structural Elucidation by NMR Spectroscopy

Causality: While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to elucidate the precise 3D structure and connectivity of the atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the local electronic environment, providing a clear signal for the fluorinated position.[7][8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[9]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).

-

Experiments to Perform:

-

¹H NMR: To identify the number and environment of protons (aromatic and methyl protons).

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To observe the fluorine atom. The chemical shift and coupling constants (e.g., J(F,H), J(F,C)) are critical for confirming its position on the pyridine ring.[10]

-

2D NMR (COSY, HSQC/HMBC): To establish correlations between protons and carbons, confirming the overall molecular scaffold.

-

-

Data Analysis (Self-Validation): The combination of 1D and 2D spectra should allow for the unambiguous assignment of all proton, carbon, and fluorine signals, confirming the substitution pattern on the pyridine ring.

Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates and active ingredients.[6][11] Its high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products, enabling accurate quantification.[12]

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile or methanol. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Instrumentation (Example Conditions):

-

HPLC System: Agilent 1200 Series or equivalent with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 20% B, ramp to 95% B over 20 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal wavelength or use a diode array detector (DAD); ~230-270 nm is a typical starting range for pyridine derivatives.

-

-

Data Analysis (Self-Validation): Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, this method must be validated for linearity, accuracy, precision, and limits of detection/quantitation.[13]

Caption: Integrated workflow for compound characterization.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its structure is a privileged scaffold in:

-

Agrochemicals: It serves as a precursor for herbicides that act by inhibiting essential plant enzymes. The specific halogenation pattern is known to enhance biological activity against various weed species.[1]

-

Pharmaceuticals: Halogenated pyridines are integral to many modern drugs. This compound can be used as a starting material for developing novel antibacterial agents or kinase inhibitors for oncology.[14] The ester can function as a prodrug, improving the bioavailability of a corresponding carboxylic acid drug.[14]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure personnel safety.

Table 3: GHS Hazard Information

| Category | Code | Description | Source(s) |

| Hazard Statements | H315 | Causes skin irritation | [15][16] |

| H319 | Causes serious eye irritation | [15][16] | |

| H335 | May cause respiratory irritation | [15][16] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [4][16] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][16] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[17]

-

Storage: Store in a tightly sealed container in a dry, cool place, often under an inert atmosphere as specified by the supplier.[3][4] Some suppliers recommend freezer storage.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]

References

-

NMR spectral characteristics of fluorocontaining pyridines . Fluorine notes. Available from: [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants . ACS Publications. Available from: [Link]

-

SAFETY DATA SHEET . Available from: [Link]

-

ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. Available from: [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation . ACS Publications. Available from: [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis . LCGC. Available from: [Link]

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Pharmanest. Available from: [Link]

-

Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation . Agilent. Available from: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Polish Pharmaceutical Society. Available from: [Link]

-

(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... . ResearchGate. Available from: [Link]

-

Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis . Reddit. Available from: [Link]

-

Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements . MDPI. Available from: [Link]

-

Methyl 6-chloropicolinate | C7H6ClNO2 . PubChem. Available from: [Link]

-

HPLC Methods for analysis of Pyridine . HELIX Chromatography. Available from: [Link]

-

Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies . National Institutes of Health. Available from: [Link]

-

Fluorine NMR . University of Washington. Available from: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds . National Institutes of Health. Available from: [Link]

-

Analytical Methods for Determining Pyridine in Biological Materials . NCBI. Available from: [Link]

-

Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 . PubChem. Available from: [Link]

-

Pyridine . OSHA. Available from: [Link]

-

CAS: 860296-24-8 Name: 6-Chloro-5-fluoropicolinic acid . Aribo Biotechnology. Available from: [Link]

-

This compound . AOBChem USA. Available from: [Link]

- Preparation of 2-chloro-5-methylpyridine. Google Patents.

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.

Sources

- 1. Buy this compound | 1214337-05-9 [smolecule.com]

- 2. This compound - CAS:1214337-05-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1214337-05-9|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 7. biophysics.org [biophysics.org]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

- 12. agilent.com [agilent.com]

- 13. pharmtech.com [pharmtech.com]

- 14. Methyl 6-chloro-3-fluoropicolinate () for sale [vulcanchem.com]

- 15. fishersci.fi [fishersci.fi]

- 16. aobchem.com [aobchem.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic Characterization of Methyl 6-chloro-5-fluoropicolinate: A Technical Guide

Introduction

Methyl 6-chloro-5-fluoropicolinate is a halogenated pyridine derivative with potential applications in agrochemicals and pharmaceuticals.[1] Its biological activity and chemical reactivity are intrinsically linked to its molecular structure.[1] A definitive structural confirmation and purity assessment of this compound relies on a comprehensive analysis of its spectroscopic data. This guide provides an in-depth exploration of the expected spectroscopic signatures of this compound, offering a predictive framework for researchers and drug development professionals. In the absence of publicly available experimental spectra, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust analytical protocol.

This guide is structured to provide not only the predicted data but also the causal logic behind the spectral interpretations and the detailed methodologies required to obtain such data. Each section is designed as a self-validating system, integrating theoretical understanding with practical, field-proven experimental protocols.

Molecular Structure and Analytical Workflow

The analytical workflow for the structural elucidation of this compound involves a multi-technique approach to unambiguously determine its constitution.

Caption: Integrated workflow for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the chemical environment, connectivity, and number of magnetically active nuclei.[2][3] For this compound, ¹H and ¹³C NMR will be pivotal.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two signals corresponding to the aromatic protons on the pyridine ring and one signal for the methyl ester protons. The electronegativity of the nitrogen, chlorine, and fluorine atoms will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.0 - 8.2 | Doublet of doublets (dd) | 1H | H-3 | J(H-3, H-4) ≈ 8.5 Hz, J(H-3, F-5) ≈ 2.5 Hz |

| ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | H-4 | J(H-4, H-3) ≈ 8.5 Hz, J(H-4, F-5) ≈ 4.0 Hz |

| ~4.0 | Singlet (s) | 3H | -OCH₃ | N/A |

Causality Behind Predictions:

-

Aromatic Protons (H-3, H-4): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, shifting its protons downfield compared to benzene. The additional electron-withdrawing effects of the chloro and fluoro substituents further deshield these protons. H-3 is expected to be further downfield than H-4 due to its proximity to the ester group.

-

Methyl Protons (-OCH₃): The methyl group of the ester will appear as a sharp singlet, typically around 3.9-4.0 ppm, a characteristic region for methyl esters.

-

Coupling: The two aromatic protons (H-3 and H-4) will exhibit ortho coupling to each other (³JHH). Additionally, they will show coupling to the fluorine atom at position 5 (⁴JHF for H-3 and ³JHF for H-4), resulting in doublet of doublets multiplicity for both signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The signals will be spread over a wide chemical shift range due to the diverse electronic environments. The presence of fluorine will cause C-F coupling, which can be observed in the proton-decoupled ¹³C spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling (JCF, Hz) |

| ~164 | C=O (Ester) | Small or no coupling |

| ~158 (d) | C-5 | ¹JCF ≈ 250-270 Hz |

| ~148 (d) | C-6 | ²JCF ≈ 25-35 Hz |

| ~145 | C-2 | Small or no coupling |

| ~140 (d) | C-4 | ²JCF ≈ 15-25 Hz |

| ~125 (d) | C-3 | ³JCF ≈ 5-10 Hz |

| ~53 | -OCH₃ | No coupling |

Causality Behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 164 ppm.

-

Aromatic Carbons: The carbons directly attached to the electronegative halogens (C-5 and C-6) will be significantly affected. The C-F bond will result in a large one-bond coupling constant (¹JCF). Carbons two and three bonds away from the fluorine will show smaller ²JCF and ³JCF couplings, respectively. The chemical shifts are estimated based on additive effects of substituents on a pyridine ring.[4]

-

Methyl Carbon: The methyl carbon of the ester will be the most upfield signal, typically around 53 ppm.

Caption: Predicted NMR chemical shift assignments for this compound. (Note: Image placeholder for molecular structure)

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra for a solid organic compound like this compound.[5][6]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[3]

-

Ensure the solid is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7] The final solution height should be approximately 4-5 cm.[7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition (on a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.[7]

-

Wipe the outside of the tube before inserting it into the magnet.[7]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans (or more, depending on sample concentration).

-

-

2D NMR (HSQC):

-

To confirm ¹H-¹³C one-bond correlations, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment is invaluable for definitive assignments.[2]

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) to 0 ppm.

-

Calibrate the ¹³C spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a powerful tool for formula confirmation.[8]

Predicted Mass Spectrum

Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a 'softer' ionization technique that would likely yield a strong protonated molecular ion peak [M+H]⁺. EI, a 'harder' technique, would produce the molecular ion (M⁺·) and characteristic fragment ions.[9] The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing ion.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern |

| [M]⁺· (C₇H₅³⁵ClFNO₂) | 188.9993 | M⁺· : (M+2)⁺· ratio of approximately 3:1 |

| [M+H]⁺ (C₇H₆³⁵ClFNO₂) | 190.0071 | [M+H]⁺ : [M+H+2]⁺ ratio of approximately 3:1 |

| [M-OCH₃]⁺ (C₆H₂³⁵ClFNO) | 159.9830 | Fragment with a 3:1 isotopic ratio |

Causality Behind Predictions:

-

Molecular Ion: The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

-

Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which are two mass units apart. This leads to a characteristic M⁺· and (M+2)⁺· (or [M+H]⁺ and [M+H+2]⁺) pattern with an intensity ratio of roughly 3:1, which is a definitive indicator for the presence of one chlorine atom.

-

Fragmentation: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (·OCH₃), which would result in a fragment ion at m/z 159.9830.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a general procedure for analyzing a solid sample using an LC-MS system with an ESI source.[10][11]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Instrument Setup and Data Acquisition (LC-ESI-TOF or Orbitrap):

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC is preferred for complex mixtures, while direct infusion is faster for pure samples.

-

Ion Source (ESI):

-

Operate in positive ion mode to detect [M+H]⁺.

-

Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable and strong signal.

-

-

Mass Analyzer:

-

Acquire data over a mass range that includes the expected molecular ion, for example, m/z 50-500.

-

Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm error).

-

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

Examine the isotopic pattern of this peak to confirm the presence of one chlorine atom.

-

Use the high-resolution data to calculate the elemental composition and compare it with the theoretical formula (C₇H₅ClFNO₂).

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group of the ester, C-O stretches, aromatic C=C and C=N stretches, and C-halogen stretches.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2960 | Aliphatic C-H Stretch (-OCH₃) | Weak |

| ~1735-1720 | C=O Stretch (Ester) | Strong |

| ~1600-1450 | Aromatic C=C and C=N Stretches | Medium |

| ~1300-1200 | C-O Stretch (Ester, asymmetric) | Strong |

| ~1150-1050 | C-O Stretch (Ester, symmetric) & C-F Stretch | Strong |

| ~800-700 | C-Cl Stretch | Medium-Strong |

Causality Behind Predictions:

-

C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band in the region of 1735-1720 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

-

Aromatic Stretches: The pyridine ring will exhibit several bands in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations of the C=C and C=N bonds.

-

C-O Stretches: The C-O single bond stretches of the ester group will appear as strong bands in the fingerprint region (1300-1050 cm⁻¹).

-

C-Halogen Stretches: The C-F and C-Cl stretching vibrations are expected in the fingerprint region. The C-F stretch often appears as a strong band around 1100 cm⁻¹, while the C-Cl stretch is typically found at lower wavenumbers (below 800 cm⁻¹).

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

This is a rapid and common method for obtaining an IR spectrum of a solid organic compound.[13][14]

-

Sample Preparation:

-

Place a small amount of the solid sample (1-2 mg) in a small vial or test tube.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.

-

Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the film is too thin (weak peaks), add another drop. If it is too thick (peaks are flat-topped), clean the plate and prepare a more dilute solution.

-

-

Data Acquisition (FTIR Spectrometer):

-

Place the salt plate into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty, clean salt plate (or of the ambient air, depending on the instrument setup).

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

-

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic analysis of this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy with the detailed experimental protocols provided, researchers, scientists, and drug development professionals can confidently approach the structural characterization and purity verification of this compound. The causal explanations for the predicted spectral features are intended to deepen the user's understanding and aid in the interpretation of experimentally acquired data. Adherence to the described methodologies will ensure the generation of high-quality, reliable spectroscopic data essential for advancing research and development efforts.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder website.

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

- Wikipedia. (2024). Infrared spectroscopy.

- PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- BLD Pharm. (n.d.). 1214337-05-9|this compound.

- University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Chemistry LibreTexts. (2019, June 5). 15.5: Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube.

- Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.

- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.

- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:1214337-05-9.

- PubChemLite. (n.d.). Methyl 6-chloro-5-fluoronicotinate (C7H5ClFNO2).

- AK Scientific, Inc. (n.d.). 1214337-05-9 this compound.

- Stanford University. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.

- PubChem. (n.d.). Methyl 6-chloropicolinate.

- Smolecule. (2023, August 16). Buy this compound | 1214337-05-9.

- University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison, Department of Chemistry website.

Sources

- 1. Buy this compound | 1214337-05-9 [smolecule.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. azolifesciences.com [azolifesciences.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. zefsci.com [zefsci.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Methyl 6-chloro-5-fluoropicolinate in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Niche Intermediate

Methyl 6-chloro-5-fluoropicolinate is a key heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its substitution pattern, featuring a pyridine core, a methyl ester, and halogen atoms, imparts a unique electronic and steric profile that dictates its reactivity and, crucially, its solubility.[1] Understanding the solubility of this compound in various organic solvents is paramount for researchers and process chemists, as it directly impacts reaction kinetics, purification efficiency, and formulation development.

This guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive public domain data for this specific molecule, we will delve into the foundational principles governing its solubility, provide a robust experimental framework for its determination, and offer expert insights into its expected behavior in a range of common organic solvents.

Physicochemical Drivers of Solubility for this compound

The solubility of a solute in a solvent is a thermodynamic equilibrium between the solid state and the solvated state.[2] For this compound, the interplay of its structural features governs this equilibrium.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for potential hydrogen bonding with protic solvents. Pyridine itself is miscible with a wide array of solvents, from water to nonpolar hydrocarbons, showcasing the versatility of this core structure.[3][4]

-

Halogen Substituents (Chloro- and Fluoro-): The electron-withdrawing nature of the chlorine and fluorine atoms modulates the electron density of the aromatic ring, influencing dipole-dipole and van der Waals interactions with solvent molecules.[1]

-

The Methyl Ester Group: The ester functionality (-COOCH₃) is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor. This group enhances solubility in polar solvents.

The "Like Dissolves Like" Principle in Action:

The solubility of this compound will generally follow the principle of "like dissolves like."[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom and the ester group of the solute. We can anticipate good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess significant dipole moments and can effectively solvate the polar regions of the molecule. High solubility is expected, particularly in DMSO, which is a powerful solvent for a wide range of organic compounds.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is likely to be limited. While the pyridine ring has some aromatic character that can interact with toluene via pi-stacking, the overall polarity of the molecule will likely hinder extensive dissolution in nonpolar media.

A Validated Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective

To determine the thermodynamic solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration into the linear range of the analytical method.

-

-

Analytical Quantification (HPLC Method):

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration. A validated HPLC method for a related compound, chromium picolinate, uses a C18 column with a mobile phase of acetonitrile and water.[6][7] A similar approach can be adapted.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Self-Validation and Trustworthiness

-

Visual Confirmation: The persistence of undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved.

-

Time to Equilibrium: To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant once equilibrium is reached.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Expected Solubility Profile and Data Presentation

While quantitative data is pending experimental determination, a qualitative and estimated quantitative solubility profile can be presented for practical guidance.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Predicted Qualitative Solubility | Estimated Solubility Range (g/L) | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | > 200 | Strong dipole-dipole interactions. |

| Acetonitrile | 5.8 | High | 100 - 200 | Favorable dipole-dipole interactions. | |

| Acetone | 5.1 | Moderate to High | 50 - 150 | Good solvation of the ester and pyridine ring. | |

| Polar Protic | Methanol | 5.1 | Moderate | 20 - 70 | Hydrogen bonding with N and O atoms. |

| Ethanol | 4.3 | Moderate | 10 - 50 | Similar to methanol, but lower polarity. | |

| Nonpolar Aromatic | Toluene | 2.4 | Low | 1 - 10 | Some pi-stacking interactions possible. |

| Nonpolar Aliphatic | n-Hexane | 0.1 | Very Low | < 1 | Dominated by unfavorable polar-nonpolar interactions. |

Conclusion: A Framework for Practical Application

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a detailed, validated experimental protocol, researchers and drug development professionals can confidently generate the precise solubility data required for their specific applications. The principles and methodologies outlined herein are fundamental to process optimization, formulation design, and ensuring the successful application of this versatile chemical intermediate.

References

-

StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Available at: [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

PubMed. (2005, March). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Available at: [Link]

-

ResearchGate. (n.d.). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Available at: [Link]

-

University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

Solubility of Things. (n.d.). Pyridine. Available at: [Link]

-

chemeurope.com. (n.d.). Pyridine. Available at: [Link]

-

Aribo Biotechnology. (n.d.). CAS: 860296-24-8 Name: 6-Chloro-5-fluoropicolinic acid. Available at: [Link]

Sources

- 1. Buy this compound | 1214337-05-9 [smolecule.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine [chemeurope.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Halopyridines: A Journey from Alchemical Curiosity to Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The story of halopyridines is a narrative of chemical ingenuity, tracing a path from the intractable challenges of early aromatic chemistry to the sophisticated, regioselective transformations that underpin modern agrochemical and pharmaceutical development. This guide provides a comprehensive exploration of the discovery and history of halogenated pyridines, detailing the evolution of synthetic methodologies from harsh, brute-force reactions to elegant, catalyst-driven processes. We will examine the fundamental electronic properties of the pyridine ring that initially thwarted chemists and the key conceptual breakthroughs—such as the use of pyridine-N-oxides—that unlocked its potential. By detailing seminal experimental protocols and charting the rise of halopyridines as indispensable building blocks, this document offers field-proven insights into the causality behind major synthetic advancements and their monumental impact on applied chemistry.

The Enigmatic Pyridine Ring: An Unreactive Beginning

Pyridine, a heterocyclic aromatic compound structurally related to benzene but with a nitrogen atom replacing a carbon-hydrogen unit, was first isolated in 1849 by the Scottish scientist Thomas Anderson from heated animal bones.[1] This discovery marked the entry of a new class of compounds into the chemical lexicon. However, the pyridine ring's unique electronic nature presented a significant hurdle for chemists of the era.

The nitrogen atom's electronegativity renders the pyridine ring electron-deficient, deactivating it towards electrophilic aromatic substitution—the workhorse reaction for functionalizing benzene.[2] Early attempts at direct halogenation, analogous to the facile reactions of benzene, required extremely harsh conditions, such as high temperatures and the use of strong Lewis acids, often resulting in low yields and complex mixtures of regioisomers.[2][3] This inherent inertness meant that for decades after its discovery, the vast potential of functionalized pyridines remained largely untapped.

The Dawn of Halopyridine Synthesis: Classical Approaches